molecular formula C75H122N20O20 B12317960 beta-Endorphin (18-31) (human)

beta-Endorphin (18-31) (human)

Cat. No.: B12317960
M. Wt: 1623.9 g/mol
InChI Key: HCVYNMXVAYKDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Endorphin (18-31) (human) is a peptide fragment derived from the larger beta-endorphin molecule, which is an endogenous opioid neuropeptide and peptide hormone. Beta-endorphin is produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-endorphin is known for its potent analgesic effects and its role in stress, behavior, and immune system function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Endorphin (18-31) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of beta-Endorphin (18-31) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin (18-31) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-Endorphin (18-31) (human) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in pain management, stress reduction, and immune modulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Beta-Endorphin (18-31) (human) exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic and anti-inflammatory effects. The peptide also influences the release of neurotransmitters and modulates immune cell activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Endorphin (18-31) (human) is unique due to its specific sequence and potent interaction with mu-opioid receptors. This makes it particularly effective in pain modulation and stress response compared to other endogenous opioid peptides .

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYNMXVAYKDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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